molecular formula H4Hf B079912 Hafnium tetrahydride CAS No. 12656-74-5

Hafnium tetrahydride

Cat. No.: B079912
CAS No.: 12656-74-5
M. Wt: 182.5 g/mol
InChI Key: OSXSTNIHZFKNLY-UHFFFAOYSA-N
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Description

Hafnium tetrahydride (HfH₄) is a metal hydride compound where hafnium, a transition metal in Group IV of the periodic table, is bonded to four hydrogen atoms. Hafnium’s high neutron absorption cross-section and thermodynamic stability make its compounds, including hydrides, relevant in nuclear and catalytic applications .

HfH₄ is hypothesized to exhibit a covalent bonding structure, similar to zirconium tetrahydride (ZrH₄), due to hafnium’s comparable electronegativity and atomic radius. Theoretical studies suggest that HfH₄ may form under high-pressure conditions or in specialized catalytic environments, as seen in hafnium complexes used for dinitrogen cleavage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hafnium tetrahydride can be synthesized through the direct reaction of hafnium metal with hydrogen gas. The reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the hydride. The general reaction is as follows: [ \text{Hf} + 2\text{H}_2 \rightarrow \text{HfH}_4 ]

Industrial Production Methods: Industrial production of this compound involves the use of high-purity hafnium metal and controlled hydrogenation processes. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum yield and purity of the product. The process may also involve purification steps to remove any impurities or by-products.

Chemical Reactions Analysis

Types of Reactions: Hafnium tetrahydride undergoes various chemical reactions, including:

    Oxidation: this compound can react with oxygen to form hafnium oxide and water. [ \text{HfH}_4 + 2\text{O}_2 \rightarrow \text{HfO}_2 + 2\text{H}_2\text{O} ]

    Reduction: It can be reduced to hafnium metal and hydrogen gas under certain conditions. [ \text{HfH}_4 \rightarrow \text{Hf} + 2\text{H}_2 ]

    Substitution: this compound can undergo substitution reactions with halogens to form hafnium halides and hydrogen gas. [ \text{HfH}_4 + 4\text{X}_2 \rightarrow \text{HfX}_4 + 4\text{H}_2 ] (where X represents a halogen such as chlorine, bromine, or iodine)

Common Reagents and Conditions:

    Oxidation: Oxygen or air at elevated temperatures.

    Reduction: High temperatures and a reducing atmosphere (e.g., hydrogen gas).

    Substitution: Halogen gases (e.g., chlorine, bromine) at elevated temperatures.

Major Products Formed:

    Oxidation: Hafnium oxide (HfO₂) and water (H₂O).

    Reduction: Hafnium metal (Hf) and hydrogen gas (H₂).

    Substitution: Hafnium halides (e.g., HfCl₄) and hydrogen gas (H₂).

Scientific Research Applications

Nanotechnology and Materials Science

Hafnium tetrahydride is primarily studied for its role in the synthesis of hafnium-based nanomaterials. These materials have significant applications in high-resolution nanolithography, which is essential for semiconductor manufacturing and other advanced technologies. Hafnium-based nanomaterials, including hafnium oxide, are used for their high dielectric constant and thermal stability, making them suitable for advanced electronic devices.

Key Applications:

  • High-Resolution Nanolithography: HfH4_4 can be utilized to create hafnium-based materials that serve as effective etching agents in the fabrication of nanoscale devices.
  • Dielectric Materials: The high dielectric constant of hafnium compounds makes them ideal for use in capacitors and transistors.

Biomedical Applications

Recent studies have highlighted the potential of this compound and its derivatives in biomedical applications, particularly in cancer therapy and diagnostic imaging.

A. Cancer Therapy

Hafnium-based nanomaterials have been developed as radiosensitizers, enhancing the efficacy of radiotherapy. For instance, NBTXR3, a hafnium oxide nanoparticle, has shown promise in clinical trials for treating soft tissue sarcomas. These nanoparticles absorb radiation effectively, leading to increased localized energy deposition in tumor tissues.

  • Mechanism of Action: Hafnium's high atomic number allows it to absorb X-rays effectively, generating cytotoxic free radicals that enhance tumor cell destruction during radiotherapy .

B. Diagnostic Imaging

This compound is also explored as a contrast agent in imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT). The integration of hafnium into metal-organic frameworks (MOFs) has led to the development of multifunctional theranostic agents that can simultaneously provide imaging and therapeutic benefits.

  • Example Study: A study reported a folic acid-modified hafnium-Mn porphyrin MOF that improved imaging capabilities while also providing photothermal therapy .

Catalysis

This compound has potential applications in catalysis, particularly in hydrogenation reactions. Its ability to stabilize reactive intermediates makes it a candidate for various catalytic processes.

  • Hydrogenation Reactions: Hafnium complexes can facilitate the hydrogenation of unsaturated organic compounds, offering a pathway for producing valuable chemicals from renewable resources .

Case Studies

StudyApplicationFindings
Chen et al. (2023)Cancer RadiotherapyDemonstrated that NBTXR3 significantly enhances radiotherapy outcomes with manageable toxicity levels .
Bao et al. (2020)Imaging and TherapyDeveloped a multifunctional MOF that improved MRI/CT imaging while providing effective photothermal therapy .
Rajaraman et al. (2024)Biomedical ApplicationsReviewed multiple studies showing the efficacy of hafnium compounds in cancer treatment and osteogenic capabilities .

Mechanism of Action

The mechanism by which hafnium tetrahydride exerts its effects involves the interaction of hafnium atoms with hydrogen atoms. The hydrogen atoms are bonded to the hafnium atom, forming a stable hydride. The compound can release hydrogen gas upon decomposition, making it useful in hydrogen storage applications. Additionally, the high neutron absorption cross-section of hafnium makes this compound effective in nuclear applications.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Comparative Properties of Group IV Tetrahydrides

Property Hafnium Tetrahydride (HfH₄) Zirconium Tetrahydride (ZrH₄) Germanium Tetrahydride (GeH₄)
Molar Mass (g/mol) ~210 (estimated) 97.22 76.62
Bond Type Covalent/Metallic Covalent/Metallic Covalent
Stability High (thermodynamic) High Moderate (pyrophoric)
Applications Catalysis, Nuclear Nuclear moderators Semiconductor doping
Critical Temp. (K) N/A N/A 0.06555

Key Observations :

  • Thermodynamic Stability : HfH₄ and ZrH₄ are more thermally stable than GeH₄ due to stronger metal-hydrogen bonds in transition metals .
  • Reactivity : GeH₄ is pyrophoric and reacts violently with air, whereas HfH₄ and ZrH₄ are likely more stable under inert conditions .
  • Electronic Configuration : HfH₄’s partially filled d-orbitals enable catalytic activity, as demonstrated in hafnium complexes that cleave dinitrogen bonds .

Functional Comparisons

  • Tantalum and Niobium Hydrides: and highlight Ta₂H and NbH₄ as structurally distinct but functionally analogous.
  • Thallium Trihydride (TlH₃): Unlike HfH₄, TlH₃ is a post-transition metal hydride with weaker bonds and lower thermal stability.

Toxicity and Handling

  • Hafnium Compounds : Classified as low-toxicity materials, though inhalation risks exist for fine particulates .
  • Germanium Tetrahydride : Highly toxic and flammable, requiring stringent handling protocols .

Biological Activity

Hafnium tetrahydride (HfH4_4) is a compound of hafnium that has garnered interest due to its unique properties and potential applications in various fields, including materials science and medicine. However, research specifically focusing on the biological activity of this compound is limited. This article compiles available data regarding its biological implications, particularly in the context of its interactions with biological systems.

Overview of Hafnium and Its Compounds

Hafnium (Hf) is a transition metal that shares similarities with zirconium and is primarily used in nuclear reactors and as a refractory material. While hafnium itself has been studied for its properties and applications, its biological activity remains underexplored. Recent studies have indicated that hafnium compounds, including hafnium oxide and hafnium disulfide, show promising biomedical applications such as osteogenic potential and anti-inflammatory effects .

Toxicological Assessments

Initial assessments of the biological effects of hafnium tetrafluoride (HfF4_4), a related compound, have been conducted to evaluate its toxicity following intratracheal instillation in rats. These studies suggest that hafnium compounds can induce pulmonary inflammation, which may be relevant when considering the safety profile of this compound . The specific biological activity of HfH4_4 has not been extensively characterized, but insights from related compounds provide a foundation for understanding potential biological interactions.

Case Studies and Research Findings

  • Osteogenic Potential : A systematic review highlighted the osteogenic properties of hafnium compounds, showing that they can promote bone tissue regeneration. For instance, studies demonstrated that hafnium oxide films enhanced cell viability and proliferation in human osteoblast-like cells . Although HfH4_4 was not directly tested, the positive results from other hafnium compounds suggest a potential for similar biological activity.
  • Anti-inflammatory Effects : Hafnium disulfide nanoparticles have been evaluated for their therapeutic effects on inflammatory bowel disease in animal models. These studies indicated significant healing effects on intestinal mucosal barriers and reductions in pro-inflammatory markers . While HfH4_4 has not been tested in this context, the anti-inflammatory properties observed in other hafnium compounds may be indicative of potential benefits.

Data Table: Summary of Biological Studies on Hafnium Compounds

Study ReferenceCompound StudiedFindingsModel Used
Li et al., 2022Hafnium disulfideTherapeutic effects on acute colitis; repair of intestinal barrierNCM460 cells, Balb/c mice
Fohlerova et al., 2019Hafnium oxideEnhanced cell viability and attachment; promotes osteoblast proliferationMG-63 cells
Miyazaki et al., 2018Pure Hf and Ti-Hf alloysApatite-forming abilities; bone-bonding potentialIn vitro assays

Future Directions

The exploration of this compound's biological activity requires further research to elucidate its interactions with biological systems. Given the promising findings related to other hafnium compounds, future studies should focus on:

  • In vitro Studies : Assessing the cytotoxicity and biocompatibility of HfH4_4 using various cell lines.
  • In vivo Models : Conducting animal studies to evaluate systemic effects following exposure to HfH4_4.
  • Mechanistic Investigations : Understanding the molecular pathways involved in any observed biological activities or toxicities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for hafnium tetrahydride complexes, and how do reaction conditions influence product purity?

this compound complexes, such as {[P2N2]Hf}₂(µ-H)₄, are typically synthesized via organometallic reduction pathways. For example, the reaction of [P2N2]HfMe₂ with H₂ gas under controlled pressure and temperature yields tetrahydride complexes . Key variables include the choice of reducing agents (e.g., MeMgCl for precursor alkylation) and inert-atmosphere conditions to prevent oxidation. Purity is confirmed through NMR spectroscopy and elemental analysis, with byproducts like dinuclear derivatives requiring separation via crystallization .

Q. Which spectroscopic and structural characterization methods are critical for confirming this compound configurations?

  • NMR Spectroscopy : Low-temperature ¹H NMR identifies hydride environments, distinguishing classical vs. non-classical structures (e.g., dihydrogen/dihydride vs. tetrahydride) .
  • Neutron Diffraction : Resolves H-atom positions in solid-state structures, as demonstrated for iridium analogs .
  • Computational Modeling : Density functional theory (DFT) optimizes geometry and calculates H-H bond distances, validating experimental data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is pyrophoric and reacts violently with air/water. Storage requires inert-gas purging (e.g., argon) and explosion-proof equipment. Handling mandates grounded containers, non-sparking tools, and protocols aligned with SOPs for pyrophoric compounds like germanium tetrahydride .

Advanced Research Questions

Q. How do this compound complexes mediate catalytic dinitrogen activation, and what experimental approaches elucidate their mechanisms?

Hafnium tetrahydrides act as precursors in dinitrogen cleavage via reductive elimination. For example, {[P2N2]Hf}₂(µ-H)₄ facilitates H₂ liberation during catalytic cycles. Mechanistic studies employ isotopic labeling (e.g., ¹⁵N₂), in situ IR spectroscopy, and kinetic profiling to track intermediates like nitride or imide species .

Q. How can researchers resolve contradictions between solution-phase NMR and solid-state structural data for polyhydride complexes?

Discrepancies arise due to dynamic behavior in solution (e.g., interconversion between tetrahydride and dihydrogen/dihydride forms). Strategies include:

  • Variable-temperature NMR to capture equilibrium shifts .
  • Cross-validating computational Gibbs free energies (ΔG) of interconversion with experimental activation barriers .

Q. What computational methodologies best predict the electronic structure and reactivity of hafnium tetrahydrides?

  • DFT with Hybrid Functionals : Accurately models H-H bonding interactions and relativistic effects in heavy metals like Hf .
  • Coupled-Cluster Calculations : Validates minimum-energy geometries (e.g., Cₛ symmetry in Ir analogs) and simulates NMR chemical shifts .
  • Transition-State Analysis : Identifies pathways for H₂ elimination or substrate activation .

Q. How should researchers address inconsistencies in proton-transfer mechanisms across tetrahydride systems?

For example, tungsten/molybdenum tetrahydrides form stable [MH₄]⁺ species directly, without intermediates, while iridium systems exhibit equilibrium between tetrahydride and dihydrogen/dihydride forms. Methodological solutions include:

  • Kinetic isotope effects (KIEs) to probe proton-transfer steps .
  • Comparing pKa values of proton sources (e.g., fluorinated alcohols) to assess thermodynamic favorability .

Q. Methodological Notes

  • Data Reproducibility : Replicate syntheses under rigorously controlled atmospheres (glovebox/Schlenk-line) .
  • Error Analysis : Quantify uncertainties in H-atom positions (e.g., neutron diffraction ±0.01 Å) and computational energy barriers (±1–3 kcal/mol) .

Properties

IUPAC Name

hafnium(4+);hydride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Hf.4H/q+4;4*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXSTNIHZFKNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].[H-].[H-].[H-].[Hf+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4Hf
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622063
Record name Hafnium tetrahydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12656-74-5
Record name Hafnium tetrahydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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